5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4216648
InChI: InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
SMILES: C1C(OC(=N1)N)CBr
Molecular Formula: C4H7BrN2O
Molecular Weight: 179.02 g/mol

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine

CAS No.:

Cat. No.: VC4216648

Molecular Formula: C4H7BrN2O

Molecular Weight: 179.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine -

Specification

Molecular Formula C4H7BrN2O
Molecular Weight 179.02 g/mol
IUPAC Name 5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
Standard InChI Key DCJDVEKKUOXALB-UHFFFAOYSA-N
SMILES C1C(OC(=N1)N)CBr
Canonical SMILES C1C(OC(=N1)N)CBr

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s oxazole ring consists of three carbon atoms, one oxygen, and one nitrogen atom arranged in a planar five-membered ring. The bromomethyl (-CH2_2Br) substituent at position 5 introduces electrophilic reactivity, facilitating nucleophilic substitution reactions . The dihydro configuration (4,5-dihydro-oxazol) indicates partial saturation, with two adjacent carbon atoms in the ring bonded to hydrogen atoms, reducing aromaticity compared to fully unsaturated oxazoles .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine
Molecular FormulaC4H7BrN2O\text{C}_4\text{H}_7\text{BrN}_2\text{O}
Molecular Weight179.02 g/mol
SMILESC1C(OC(=N1)N)CBr
InChIKeyDCJDVEKKUOXALB-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s structural validation relies on spectroscopic techniques such as NMR and IR. Computational analyses predict a polar surface area (PSA) of 47.61 Ų and a logP value of 0.23, indicating moderate hydrophilicity . The exact mass, calculated as 177.97400 Da, aligns with high-resolution mass spectrometry data .

Synthesis and Reactivity

Synthetic Pathways

Several methods yield 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine, often starting from oxazole precursors. A common approach involves bromination of 4,5-dihydro-oxazol-2-ylamine derivatives using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) . For example, allylurea (CAS 557-11-9) serves as a precursor in multi-step syntheses, undergoing cyclization and subsequent bromination .

Functionalization Reactions

The bromomethyl group’s reactivity enables diverse derivatizations:

  • Nucleophilic Substitution: Reaction with amines (e.g., primary/secondary amines) replaces the bromine atom, forming alkylamino-oxazole derivatives.

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl or alkenyl groups .

  • Hydrobromide Formation: Treatment with HBr yields the hydrobromide salt (CAS 54377-65-0, C4H8Br2N2O\text{C}_4\text{H}_8\text{Br}_2\text{N}_2\text{O}), enhancing solubility for pharmaceutical formulations.

Physicochemical Properties

Stability and Solubility

The compound exhibits stability under inert conditions but is sensitive to moisture and light due to the labile C-Br bond. Solubility data remain limited, though its hydrobromide salt is more water-soluble.

Table 2: Physicochemical Parameters

ParameterValueSource
Melting PointNot reported
Boiling PointNot reported
LogP0.23
PSA47.61 Ų

Spectroscopic Signatures

  • 1H^1\text{H} NMR: Peaks at δ 3.5–4.0 ppm (methylene protons adjacent to Br), δ 5.1–5.3 ppm (oxazole ring protons) .

  • IR: Stretching vibrations at 750 cm1^{-1} (C-Br), 1650 cm1^{-1} (C=N).

Applications in Medicinal Chemistry

Biological Activity

While specific biological targets are under investigation, the compound’s scaffold mimics natural heterocycles, suggesting potential as:

  • Antimicrobial Agents: Oxazole derivatives inhibit bacterial efflux pumps.

  • Kinase Inhibitors: Structural analogs interfere with ATP-binding pockets in cancer-related kinases .

  • Prodrug Candidates: Bromomethyl groups enable conjugation with bioactive moieties for targeted delivery.

Case Study: Hydrobromide Salt

The hydrobromide variant (CAS 54377-65-0) demonstrates improved bioavailability in preclinical models, underscoring its utility in optimizing pharmacokinetic profiles.

Related Compounds and Derivatives

Allylurea (CAS 557-11-9)

A precursor in synthesis, allylurea undergoes cyclization to form oxazole intermediates . Its properties include a melting point of 84–86°C and solubility in polar solvents .

2-Amino-5-bromomethyl-2-oxazoline

A tautomeric form with comparable reactivity, explored in polymer chemistry as a cross-linking agent .

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